molecular formula C7H14ClNO3 B2894174 6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride CAS No. 2580232-52-4

6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride

Cat. No.: B2894174
CAS No.: 2580232-52-4
M. Wt: 195.64
InChI Key: FWDOEUUFHXTZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is also known by its IUPAC name, 6-(aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochloride . This compound is notable for its unique structure, which includes an oxane ring substituted with an aminomethyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride can be compared with similar compounds such as:

    6-(Aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid: This compound lacks the hydrochloride group but has similar structural features.

    6-(Aminomethyl)oxane-3-carboxylic acid: This compound lacks the hydrochloride group but has similar functional groups.

    6-(Aminomethyl)oxane-3-carboxylic acid;hydrobromide: This compound has a hydrobromide group instead of a hydrochloride group.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable hydrochloride salts, which can enhance its solubility and stability in various applications.

Properties

IUPAC Name

6-(aminomethyl)oxane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-3-6-2-1-5(4-11-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDOEUUFHXTZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.